molecular formula C8H10N2O3 B8636618 Ethyl 4-methoxypyrimidine-2-carboxylate

Ethyl 4-methoxypyrimidine-2-carboxylate

Cat. No. B8636618
M. Wt: 182.18 g/mol
InChI Key: GLKJUFAIHBRDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058276B2

Procedure details

To a solution of 3.7 g (20.3 mMol) 4-methoxy-pyrimidine-2-carboxylic acid ethyl ester in 37 ml of tert-butanol, 2.3 g (61 mMol) of NaBH4 are added. The mixture is stirred at 60° C. for 5 h and cooled to rt. 15 min after quenching with 5 ml of acetone, the mixture is poured into 20 ml of a sat. NaHCO3 solution and 0.4 l EtOAc and stirred for 20 min. The inorganic phase is separated off and extracted twice with EtOAc. The organic layers are washed with 20 ml of a 1:1 mixture of brine and water, dried (Na2SO4) and concentrated, yielding (4-methoxy-pyrimidin-2-yl)-methanol (MS: [M+1]+=141).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][N:7]=1)=O)C.[BH4-].[Na+]>C(O)(C)(C)C>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:4][OH:3])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC(=N1)OC
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
15 min after quenching with 5 ml of acetone
Duration
15 min
ADDITION
Type
ADDITION
Details
the mixture is poured into 20 ml of a sat. NaHCO3 solution and 0.4 l EtOAc
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The inorganic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic layers are washed with 20 ml of a 1:1 mixture of brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=NC(=NC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.